

# Application Note: Quantification of Thesinine in Plant Extracts by LC-MS/MS

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## Compound of Interest

Compound Name: *Thesinine*

Cat. No.: *B1609334*

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## Introduction

**Thesinine** is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae and Asteraceae families, as well as in certain grasses like *Lolium* and *Festuca* species.[1][2] PAs are of significant interest to researchers, toxicologists, and drug development professionals due to their potential hepatotoxicity and carcinogenic properties.[3][4] Accurate and sensitive quantification of **thesinine** in plant extracts is crucial for food safety, toxicological assessment, and the quality control of herbal products. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of **thesinine** in plant extracts.

## Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of ultra-high-performance liquid chromatography (UHPLC). Plant material is first subjected to an efficient extraction and purification process to isolate the alkaloids. The extract is then injected into the LC-MS/MS system. **Thesinine** is separated from other matrix components on a reversed-phase column and subsequently ionized by electrospray ionization (ESI). Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

## Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, toxicology, and quality control of plant-based materials.

## Experimental Protocols

### Sample Preparation

Proper sample preparation is critical to ensure accurate quantification and to minimize matrix effects.

1.1. Grinding of Plant Material: To ensure homogeneity, the plant material should be dried and finely ground.

- Protocol:
  - Dry the plant material at 40°C to a constant weight.
  - Grind the dried material to a fine powder (e.g., 0.5 mm particle size) using a laboratory mill. For enhanced grinding and to prevent degradation, dry ice can be mixed with the sample prior to milling.[5]
  - Homogenize the resulting powder by thorough mixing.

1.2. Extraction of **Thesinine**: An acidic extraction followed by solid-phase extraction (SPE) cleanup is recommended for optimal recovery and purity.

- Materials:
  - Extraction Solution: 0.05 M Sulfuric Acid in 50% Methanol.[6]
  - Neutralization Solution: 25% Ammonia solution.
  - SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) cartridges are effective for PA purification.
  - Elution Solution: 5% Ammonia in Methanol.
  - Reconstitution Solution: 5% Methanol in water with 0.1% formic acid.

- Protocol:
  - Weigh 2.0 g of the homogenized plant powder into a 50 mL centrifuge tube.
  - Add 20 mL of the Extraction Solution.
  - Vortex to ensure the plant material is fully wetted.
  - Extract for 15-30 minutes using an ultrasonic bath at room temperature.<sup>[5]</sup>
  - Centrifuge the mixture at approximately 4000 x g for 10 minutes.
  - Decant the supernatant into a clean tube.
  - Repeat the extraction on the pellet with another 20 mL of Extraction Solution and combine the supernatants.
  - Neutralize the combined extracts to a pH of approximately 7-8 with the ammonia solution.
  - Filter the neutralized extract through a 0.45 µm filter.

### 1.3. Solid-Phase Extraction (SPE) Cleanup:

- Protocol:
  - Condition the Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
  - Load the filtered extract onto the cartridge.
  - Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove interfering substances.
  - Dry the cartridge under vacuum for 5 minutes.
  - Elute the **thesinine** with 10 mL of the Elution Solution.
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1.0 mL of the Reconstitution Solution, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
- Liquid Chromatography (LC) Conditions:
  - Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent.[\[7\]](#)
  - Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)[\[7\]](#)
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[\[1\]](#)
  - Flow Rate: 0.3 mL/min.[\[7\]](#)
  - Injection Volume: 5 µL.
  - Column Temperature: 40°C.[\[7\]](#)
  - Gradient Program:

Time (min)	% B
0.0	5
1.0	5
10.0	80
12.0	95
14.0	95
14.1	5

| 16.0 | 5 |

- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

## MRM Transitions for Thesinine

The selection of appropriate MRM transitions is crucial for the selectivity and sensitivity of the method. The precursor ion for **thesinine** is its protonated molecule  $[M+H]^+$  at  $m/z$  288.1.<sup>[1]</sup> Fragmentation of **thesinine** typically involves cleavage of the ester bond and fragmentation of the necine base.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Thesinine (Quantifier)	288.1	120.1	0.1	30	25
Thesinine (Qualifier)	288.1	94.1	0.1	30	35

Note: Cone voltage and collision energy are instrument-dependent and should be optimized for the specific mass spectrometer being used.

## Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are example tables for method validation parameters.

Table 1: Method Validation Parameters for **Thesinine** Quantification

Parameter	Result
Linearity Range (µg/kg)	0.5 - 100
Correlation Coefficient (r <sup>2</sup> )	> 0.995
Limit of Detection (LOD) (µg/kg)	0.2
Limit of Quantification (LOQ) (µg/kg)	0.6
Precision (RSD%)	< 15%
Accuracy (Recovery %)	85 - 110%

Note: These values are representative of typical performance for PA analysis and should be determined for each specific matrix during method validation.

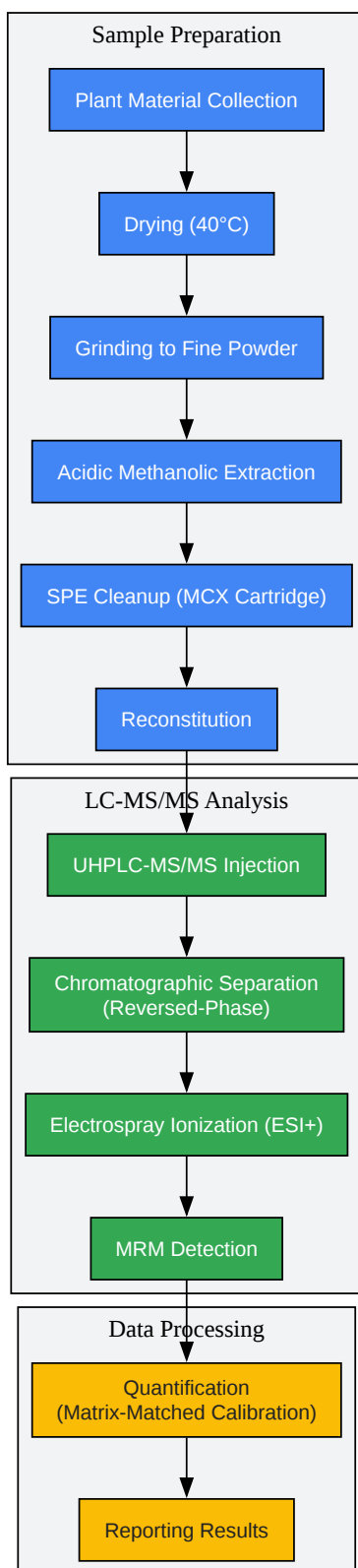
Table 2: Example Quantification of **Thesinine** in Plant Samples

Sample ID	Plant Species	Thesinine Concentration (µg/kg)	RSD% (n=3)
Sample A-1	Festuca arundinacea	45.8	4.2
Sample B-1	Lolium perenne	12.3	6.8
Sample C-1	Borago officinalis	Not Detected (	-

## Mandatory Visualization

### Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.



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Caption: Workflow for the quantification of **thesinine** in plant extracts.

## Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of **thesinine** in various plant extracts. The detailed sample preparation protocol, including solid-phase extraction, effectively minimizes matrix interference, leading to accurate and precise results. This application note serves as a comprehensive guide for laboratories aiming to monitor **thesinine** levels in plant-based materials for safety, research, and regulatory purposes.

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